molecular formula C9H6ClFN2O2S B2375665 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride CAS No. 1153042-23-9

1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride

Cat. No.: B2375665
CAS No.: 1153042-23-9
M. Wt: 260.67
InChI Key: UBXUFMHCHGUINZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorophenyl group attached to the pyrazole ring and a sulphonyl chloride functional group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride typically involves the reaction of 1-(4-fluorophenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulphonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulphonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulphonamides, sulfonates, and sulfonamides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride involves its interaction with specific molecular targets. The sulphonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H-pyrazole-4-sulphonyl chloride can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-pyrazole-4-sulphonyl chloride: Similar structure but with a methoxy group instead of a fluorophenyl group.

    1-(4-Chlorophenyl)-1H-pyrazole-4-sulphonyl chloride: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Bromophenyl)-1H-pyrazole-4-sulphonyl chloride: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)9-5-12-13(6-9)8-3-1-7(11)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUFMHCHGUINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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